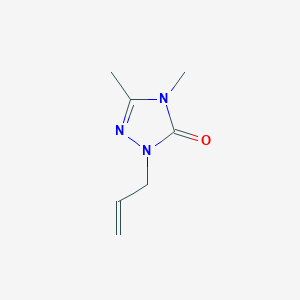
2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H17N3 . It is also known as N-[(pyridin-2-yl)methyl]piperidin-4-amine .
Synthesis Analysis
The synthesis of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride and its derivatives involves the use of classical molecular simulation methods . These methods help in describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Molecular Structure Analysis
The molecular structure of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is analyzed using various methods. For instance, the calculation results reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the AH, AMe, and ANO2 guests in the final models are calculated to illustrate the potential use of these materials in non-linear optics .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride are complex and involve several steps. For instance, the intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods and compared with the presented experimental results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride include a predicted boiling point of 341.0±42.0 °C and a predicted density of 1.081±0.06 g/cm3 . The compound also has a predicted pKa value of 9.96±0.10 .Applications De Recherche Scientifique
Synthesis of N,S-containing Heterocycles
- Research demonstrates the utility of piperidinium compounds, related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, in synthesizing N,S-containing heterocycles through aminomethylation reactions. These heterocycles have potential applications in material science and as intermediates in pharmaceutical synthesis (Dotsenko et al., 2012).
Synthesis of Pyridine Derivatives
- The compound's structural analogs are key intermediates in synthesizing various pyridine derivatives. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the synthesis of lafutidine, highlights the role of these compounds in pharmaceutical manufacturing (Shen Li, 2012).
Pharmacological Properties
- Piperazinopyrimidines, structurally related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, have been studied for their pharmacological properties, including antiemetic, tranquilizing, and analgesic activities. This indicates the potential use of the compound in developing new therapeutic agents (Mattioda et al., 1975).
Chemical Reactions and Binding Properties
- Studies on the amino group in heterocyclic aromatic systems, including compounds like 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, shed light on their basicity, nucleophilic, and electrophilic substitution reactions. This knowledge is crucial for designing compounds with desired reactivity and binding properties (Ginsburg, 1967).
Self-Assembly in Chemical Synthesis
- The compound and its derivatives are involved in one-pot synthesis reactions that lead to self-assembling structures, highlighting their importance in creating complex molecular architectures for material science and nanotechnology applications (Bararjanian et al., 2010).
Coordination Chemistry
- Research into the coordination chemistry of group 12 metal complexes with ligands related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride reveals their potential in creating diverse structural motifs. This has implications for developing new materials and catalysts (Purkait et al., 2017).
Photocatalytic Applications
- Studies on the photocatalytic degradation of nitrogen-containing organic compounds provide insights into environmental applications of related compounds, such as water purification and the breakdown of pollutants (Low et al., 1991).
Orientations Futures
The future directions for research on 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride could involve further exploration of its potential use in non-linear optics . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas.
Propriétés
IUPAC Name |
2-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHMWPSOPRELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)

![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)

![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)

![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
